molecular formula C19H16ClN3O3S B2536125 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899758-69-1

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2536125
CAS No.: 899758-69-1
M. Wt: 401.87
InChI Key: PEDQAHSATOZJOI-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O2SC_{17}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 368.84 g/mol. The structure features a thioether linkage and a substituted pyrazine ring, which are critical for its biological function.

PropertyValue
Molecular FormulaC17H16ClN3O2SC_{17}H_{16}ClN_{3}O_{2}S
Molecular Weight368.84 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism primarily involves the inhibition of specific kinases involved in cell cycle regulation.

  • Kinase Inhibition : The compound has shown potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in cell proliferation. In vitro studies demonstrated IC50 values in the low micromolar range, suggesting a strong potential for therapeutic application in cancer treatment .
  • Cell Cycle Arrest : Treatment with this compound resulted in G1 phase arrest in several cancer cell lines, leading to reduced cell viability and proliferation rates. This effect was corroborated by flow cytometry analyses that indicated an increase in the proportion of cells in the G1 phase post-treatment .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have suggested that the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Efficacy Against Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC of 32 µg/mL against S. aureus, indicating potential as an antibacterial agent .

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDQAHSATOZJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.